molecular formula C18H22N2O2 B11709817 Phenol, 4,4'-cyclohexylidenebis[2-amino- CAS No. 30817-90-4

Phenol, 4,4'-cyclohexylidenebis[2-amino-

Katalognummer: B11709817
CAS-Nummer: 30817-90-4
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: BOVSSHUURZCDRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 4,4’-cyclohexylidenebis[2-amino-] is a chemical compound with the molecular formula C18H22N2O2 and a molecular weight of 298.38 g/mol . . This compound is characterized by the presence of two phenol groups connected by a cyclohexylidene bridge, with amino groups attached to the phenol rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-cyclohexylidenebis[2-amino-] typically involves the reaction of cyclohexanone with 4-aminophenol under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and involves heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Phenol, 4,4’-cyclohexylidenebis[2-amino-] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final compound .

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 4,4’-cyclohexylidenebis[2-amino-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Phenol, 4,4’-cyclohexylidenebis[2-amino-] has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Phenol, 4,4’-cyclohexylidenebis[2-amino-] involves its interaction with specific molecular targets. The phenol groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The amino groups can participate in nucleophilic reactions, leading to the formation of covalent bonds with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phenol, 4,4’-cyclohexylidenebis[2-amino-] is unique due to the presence of both phenol and amino groups, which confer distinct chemical reactivity and potential biological activity. Its cyclohexylidene bridge also provides structural rigidity, influencing its interactions with other molecules .

Eigenschaften

CAS-Nummer

30817-90-4

Molekularformel

C18H22N2O2

Molekulargewicht

298.4 g/mol

IUPAC-Name

2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol

InChI

InChI=1S/C18H22N2O2/c19-14-10-12(4-6-16(14)21)18(8-2-1-3-9-18)13-5-7-17(22)15(20)11-13/h4-7,10-11,21-22H,1-3,8-9,19-20H2

InChI-Schlüssel

BOVSSHUURZCDRR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(C2=CC(=C(C=C2)O)N)C3=CC(=C(C=C3)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.